molecular formula C5H8O B11924309 3-Methylidenecyclobutan-1-ol

3-Methylidenecyclobutan-1-ol

Cat. No.: B11924309
M. Wt: 84.12 g/mol
InChI Key: WFOPSFJXXFOZCD-UHFFFAOYSA-N
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Description

3-Methylidenecyclobutan-1-ol (C₅H₈O) is a strained cyclic alcohol featuring a cyclobutane ring with a hydroxyl (-OH) group at position 1 and a methylidene (CH₂=) group at position 2. The methylidene group introduces a double bond, increasing ring strain and reactivity compared to saturated analogs.

Properties

IUPAC Name

3-methylidenecyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-5(6)3-4/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOPSFJXXFOZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of 1,3-diols using phase transfer catalysis. This method provides good yields and involves the transformation of a carboxyl group to a methyl group . Another method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper(I) iodide and diisopropylamine, followed by refluxing and subsequent purification steps .

Industrial Production Methods: Industrial production of 3-Methylidenecyclobutan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysis and other catalytic processes is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenecyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

3-Methylidenecyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylidenecyclobutan-1-ol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.

Comparison with Similar Compounds

3-Methylcyclobutan-1-ol (CAS 20939-64-4)

  • Structure : Cyclobutane ring with a hydroxyl group at position 1 and a methyl (-CH₃) group at position 3.
  • Key Differences :
    • The absence of a double bond in 3-Methylcyclobutan-1-ol reduces ring strain and reactivity compared to 3-Methylidenecyclobutan-1-ol.
    • Boiling points and solubility are likely higher in the saturated analog due to stronger van der Waals interactions.

3-(Methylamino)cyclobutan-1-ol (CAS 1354952-94-5)

  • Structure: Cyclobutane ring with a hydroxyl group at position 1 and a methylamino (-NHCH₃) group at position 3.
  • Key Differences: The methylamino substituent introduces hydrogen-bonding capability and basicity, contrasting with the non-polar methylidene group. Likely higher water solubility compared to 3-Methylidenecyclobutan-1-ol due to polar functional groups.
  • Applications : Used in pharmaceutical research, particularly in chiral synthesis .

3-Methylbutan-1-ol (CAS 123-51-3)

  • Structure : A linear primary alcohol (isoamyl alcohol) with a branched five-carbon chain.
  • Key Differences :
    • Lacks the strained cyclobutane ring, resulting in lower reactivity and higher stability.
    • Well-documented toxicity: Irritation occurs at 25–150 ppm, with occupational exposure limits set at 27 ppm (100 mg/m³) .
  • Metabolism: Rapidly oxidized to isovaleric acid, with minor glucuronidation pathways .

Physicochemical and Toxicological Comparison Table

Compound CAS Number Molecular Formula Key Functional Groups Reactivity/Stability Known Toxicity
3-Methylidenecyclobutan-1-ol Not provided C₅H₈O -OH, CH₂= (methylidene) High (due to ring strain) Not reported in evidence
3-Methylcyclobutan-1-ol 20939-64-4 C₅H₁₀O -OH, -CH₃ Moderate Moderate irritation potential
3-(Methylamino)cyclobutan-1-ol 1354952-94-5 C₅H₁₁NO -OH, -NHCH₃ High (polar interactions) No data in evidence
3-Methylbutan-1-ol 123-51-3 C₅H₁₂O -OH (linear chain) Low Irritation at 25–150 ppm

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